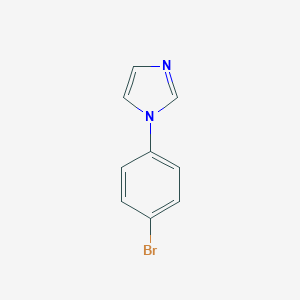

1-(4-Bromophenyl)imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERULNRLZWOYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370826 | |

| Record name | 1-(4-Bromophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10040-96-7 | |

| Record name | 1-(4-Bromophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-bromophenyl)imidazole, a key building block in medicinal chemistry and materials science. This document details established synthetic protocols, including the Ullmann condensation and the Buchwald-Hartwig amination, and provides a thorough analysis of the compound's spectroscopic and physical properties.

Introduction

This compound is a versatile heterocyclic compound featuring a bromophenyl group attached to the nitrogen atom of an imidazole ring. This structural motif is of significant interest in drug discovery and development due to the prevalence of the imidazole core in numerous biologically active molecules. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies. This guide serves as a practical resource for researchers engaged in the synthesis and application of this important chemical entity.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through N-arylation of the imidazole ring with a suitable 4-bromophenyl electrophile. The two primary methods employed for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction for the formation of C-N bonds. In the context of this compound synthesis, this involves the reaction of imidazole with a 4-halophenyl compound, typically 4-bromoiodobenzene or 4-dibromobenzene, in the presence of a copper catalyst, a base, and a suitable solvent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the formation of C-N bonds. This reaction offers a milder alternative to the often harsh conditions of the Ullmann condensation. The synthesis of this compound via this method involves the coupling of imidazole with a 4-bromophenyl halide, catalyzed by a palladium-phosphine ligand complex in the presence of a base.

Experimental Protocols

Synthesis via Ullmann-Type Reaction

A general procedure for the copper-catalyzed N-arylation of imidazole is as follows:

-

Reaction Setup: In a sealed tube, combine imidazole (1.2 mmol), 4-bromoiodobenzene (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and N,N-dimethylformamide (DMF, 5 mL).

-

Reaction Conditions: The reaction mixture is stirred and heated at 120 °C for 24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Synthesis via Buchwald-Hartwig Amination

A representative protocol for the palladium-catalyzed synthesis is as follows:

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and cesium carbonate (Cs₂CO₃, 1.4 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Addition of Reagents: Add imidazole (1.2 mmol), 4-bromoiodobenzene (1.0 mmol), and anhydrous dioxane (5 mL) to the flask.

-

Reaction Conditions: The mixture is stirred and heated at 100 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired product.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 118-120 °C |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-2 (imidazole) |

| ~7.6 | d | 2H | H-2', H-6' (phenyl) |

| ~7.4 | d | 2H | H-3', H-5' (phenyl) |

| ~7.2 | s | 1H | H-5 (imidazole) |

| ~7.1 | s | 1H | H-4 (imidazole) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | C-2 (imidazole) |

| ~136 | C-1' (phenyl) |

| ~133 | C-3', C-5' (phenyl) |

| ~130 | C-5 (imidazole) |

| ~122 | C-2', C-6' (phenyl) |

| ~121 | C-4' (phenyl) |

| ~118 | C-4 (imidazole) |

FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1600-1450 | Strong | C=C and C=N stretching (aromatic rings) |

| ~1250-1000 | Strong | C-N stretching |

| ~820 | Strong | C-H out-of-plane bending (para-disubstituted phenyl) |

| ~750 | Strong | C-Br stretching |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| m/z | Interpretation |

| 222/224 | [M]⁺, Molecular ion peak (¹²C₉¹H₇⁷⁹BrN₂⁺ / ¹²C₉¹H₇⁸¹BrN₂⁺) |

| 143 | [M - Br]⁺, Loss of bromine radical |

| 116 | [C₇H₅N]⁺, Fragmentation of the imidazole ring |

| 68 | [C₃H₄N₂]⁺, Imidazole cation |

Conclusion

This technical guide has outlined the primary synthetic routes and comprehensive characterization data for this compound. The Ullmann condensation and Buchwald-Hartwig amination represent reliable methods for its preparation, with the latter often being preferred for its milder reaction conditions. The provided spectroscopic and physical data serve as a benchmark for the successful synthesis and purification of this valuable compound, facilitating its use in further chemical research and drug development endeavors.

References

Physicochemical Properties of 1-(4-Bromophenyl)imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Bromophenyl)imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its fundamental chemical and physical characteristics, outlines experimental protocols for their determination, and presents a detailed synthesis method.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below, providing a quick reference for researchers. It is important to note that while some experimental data is available, certain values are predicted based on computational models and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | |

| Molecular Weight | 223.07 g/mol | |

| Melting Point | 118-120 °C | |

| Boiling Point (Predicted) | 323.4 ± 25.0 °C | |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | |

| pKa (Predicted) | 5.24 ± 0.10 | |

| LogP (Computed) | 2.4 | |

| Appearance | Powder to crystal |

Synthesis of this compound

The synthesis of this compound can be achieved through an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with a nitrogen-containing heterocycle.

Experimental Protocol: Ullmann Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Imidazole

-

4-Bromoiodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, combine imidazole (1.2 equivalents), 4-bromoiodobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous dimethylformamide (DMF) to the flask to serve as the solvent.

-

Fit the flask with a reflux condenser and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained between 120-150 °C.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Experimental Protocols for Physicochemical Properties

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols can be adapted for this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Procedure:

-

Finely powder a small sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point (for Solids)

Since this compound is a solid at room temperature, its boiling point can be determined using a micro-boiling point method.

Procedure:

-

Place a small amount of the sample into a small test tube.

-

Invert a sealed-end capillary tube into the test tube so that the open end is submerged in the molten sample.

-

Heat the test tube in a suitable heating bath (e.g., an oil bath).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat source.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

The solubility of this compound can be qualitatively and quantitatively assessed in various solvents.

Qualitative Procedure:

-

Add approximately 10 mg of the compound to 1 mL of the solvent (e.g., water, ethanol, methanol, acetone, DMSO) in a small test tube.

-

Vigorously shake or vortex the tube for 1-2 minutes at room temperature.

-

Visually observe if the solid has completely dissolved. Classify as soluble, partially soluble, or insoluble.

Quantitative Procedure (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Record the pH values after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method or estimated by HPLC.

Shake-Flask Method Procedure:

-

Prepare a solution of this compound in the more aqueous phase (e.g., water or buffer) of a biphasic system, typically n-octanol and water.

-

Add an equal volume of the immiscible organic solvent (n-octanol).

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and involvement in signaling pathways of this compound are limited, the broader class of imidazole derivatives is known to exhibit a wide range of pharmacological effects. These include antimicrobial, antifungal, and anticancer activities. The imidazole moiety is a key structural feature in many biologically active molecules and can interact with various biological targets. Further research is warranted to elucidate the specific biological profile of this compound. At present, there is no direct evidence linking this compound to specific signaling pathways.

Spectroscopic Profile of 1-(4-Bromophenyl)imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Bromophenyl)imidazole, a key building block in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its use in research and development. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary

Precise spectroscopic data for this compound is not widely available in public spectral databases. However, analysis of closely related structures and general principles of spectroscopic interpretation allows for a reliable prediction of its spectral characteristics. The following tables summarize the expected and reported data for this compound and its analogues.

Table 1: 1H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) for 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole[1] | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.50 - 7.70 | 8.12 | Doublet | ~8.5 |

| H-3' | 7.30 - 7.50 | 7.51-7.58 (multiplet) | Doublet | ~8.5 |

| H-2 | 7.80 - 8.00 | - | Singlet | - |

| H-4 | 7.10 - 7.30 | - | Singlet | - |

| H-5 | 7.10 - 7.30 | - | Singlet | - |

Table 2: 13C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) for 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole[1] |

| C-1' (C-Br) | 120 - 125 | 121.9 |

| C-2' | 132 - 134 | 131.3 |

| C-3' | 122 - 124 | 129.6 |

| C-4' | 137 - 139 | 137.8 |

| C-2 | 135 - 138 | 144.8 |

| C-4 | 120 - 122 | 128.4 |

| C-5 | 128 - 130 | 128.7 |

Table 3: IR Spectroscopic Data

| Vibrational Mode | Expected Wavenumber (cm-1) | Observed Wavenumber (cm-1) for 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole[1] |

| C-H stretch (Aromatic) | 3100 - 3000 | 3030 |

| C=C stretch (Aromatic) | 1600 - 1450 | 1598, 1499, 1482, 1450 |

| C-N stretch | 1350 - 1250 | 1325 (implied) |

| C-Br stretch | 700 - 500 | 501 |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol [2] |

| Predicted m/z for [M+H]+ | 222.98, 224.98 (isotopic peaks for Br) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

The spectrometer is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

For 1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

-

Instrument Setup:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

-

Data Acquisition:

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm-1.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Instrument Setup:

-

The mass spectrometer is calibrated using a standard of known mass.

-

The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) are optimized for the analyte.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.

-

The mass spectrum is acquired over a relevant m/z range.

-

The presence of the characteristic isotopic pattern for bromine (79Br and 81Br in approximately a 1:1 ratio) is a key diagnostic feature.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

References

Crystal structure of 1-(4-Bromophenyl)imidazole and its derivatives

An In-depth Technical Guide on the Crystal Structure of 1-(4-Bromophenyl)imidazole and Its Derivatives

This technical guide provides a comprehensive overview of the crystal structure of this compound and its derivatives, targeting researchers, scientists, and professionals in drug development. It includes a compilation of crystallographic data, detailed experimental protocols for synthesis and crystallization, and visualizations of experimental workflows.

Introduction to this compound Derivatives

Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities. The introduction of a 4-bromophenyl group to the imidazole core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a site for further functionalization. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes the crystallographic data and synthetic methodologies for several this compound derivatives.

Crystal Structure Data of this compound Derivatives

The following tables summarize the crystallographic data for various derivatives of this compound. These data have been compiled from published research articles and provide a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for this compound Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime | C₁₂H₁₁BrN₄O₃ | Orthorhombic | Pbca | 8.2167(7) | 11.419(1) | 28.750(2) | 90 | 90 | 90 | 2697.5 | 8 | [1] |

| 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | C₂₃H₁₉BrN₄O₂ | Triclinic | P-1 | 8.8431(5) | 9.8523(6) | 13.0163(8) | 80.701(2) | 87.058(2) | 73.134(2) | 1069.25(11) | 2 | [2] |

| 2-(4-Bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole | C₃₀H₂₂BrFN₂ | Monoclinic | P2₁/c | 10.384(1) | 18.008(2) | 13.567(1) | 90 | 109.13(1) | 90 | 2397.8(4) | 4 | |

| 2,4-Bis(4-bromophenyl)-1H-imidazole | C₁₅H₁₀Br₂N₂ | Monoclinic | P2₁/c | 12.345(3) | 5.678(1) | 20.890(4) | 90 | 105.45(2) | 90 | 1410.1(5) | 4 | |

| 4-(4-Bromophenyl)-2-phenyl-1H-imidazole | C₁₅H₁₁BrN₂ | Monoclinic | P2₁/c | 12.289(2) | 5.712(1) | 19.011(4) | 90 | 106.12(1) | 90 | 1281.3(4) | 4 | |

| 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1H-imidazole | C₁₅H₁₀BrClN₂ | Monoclinic | P2₁/c | 12.312(2) | 5.689(1) | 19.989(4) | 90 | 105.78(1) | 90 | 1349.1(4) | 4 | |

| 1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole | C₂₂H₁₇BrN₂ | Monoclinic | P2₁/n | 10.856(2) | 12.543(3) | 13.687(3) | 90 | 109.87(2) | 90 | 1751.5(7) | 4 |

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of key this compound derivatives are provided below. These protocols are essential for reproducing the synthesis of these compounds for further research.

Synthesis and Crystallization of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime[1]

Synthesis of the intermediate:

-

A mixture of 2-Bromo-1-(4-bromophenyl)ethanone (0.278 g, 1 mmol) and 2-methyl-4-nitro-1H-imidazole (0.127 g, 1 mmol) is prepared in 20 ml of ethanol.

-

The mixture is stirred for several minutes at 85 °C in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) as catalysts.

-

The resulting precipitate is filtered and purified by recrystallization to obtain a white powder.

Synthesis of the final product and crystallization:

-

The purified white product is mixed with six equivalents of hydroxylamine hydrochloride in ethanol.

-

K₂CO₃ is added as a catalyst.

-

The mixture is stirred under reflux for 2 hours.

-

Colorless, block-shaped single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solution in air.

Synthesis and Crystallization of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole[2]

This compound is synthesized via an azo coupling reaction.

-

3,4-bis(4-methoxyphenyl)imidazole is reacted with 4-bromophenyldiazonium tetrafluoroborate.

-

The product is purified and single crystals are grown for X-ray diffraction analysis. Data for the crystal structure was collected at 120 K.

General Synthesis of 2,4-Disubstituted-1H-imidazoles

A catalyst-free synthesis method for 2,4-disubstituted-1H-imidazoles involves a [3+2] cyclization of vinyl azides with amidines. While not specific to this compound, this general protocol can be adapted for derivatives.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound derivatives.

Workflow for the Synthesis of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime

Caption: Synthetic workflow for 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime.

General Workflow for Azo Coupling Reaction

Caption: General workflow for the synthesis of azo-coupled imidazole derivatives.

Conclusion

The crystal structures of this compound derivatives reveal a diversity of molecular conformations and packing arrangements, influenced by the nature and position of substituents on the imidazole and phenyl rings. The provided crystallographic data serves as a valuable resource for computational modeling and understanding intermolecular interactions that govern the solid-state properties of these compounds. The detailed experimental protocols offer a practical guide for the synthesis of these molecules, enabling further exploration of their therapeutic potential. This guide provides a foundational dataset for researchers working on the development of novel imidazole-based therapeutic agents.

References

Synthesis of Novel 1-(4-Bromophenyl)imidazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel 1-(4-bromophenyl)imidazole analogs, a class of compounds with significant potential in drug discovery. The imidazole scaffold is a key pharmacophore in numerous clinically used drugs, and the introduction of a 4-bromophenyl substituent at the N-1 position has been shown to impart potent biological activities, including anticancer and antifungal effects. This document details various synthetic methodologies, provides explicit experimental protocols, and presents characterization data for a range of this compound derivatives. Furthermore, it elucidates the potential mechanisms of action through signaling pathway diagrams, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

The imidazole ring is a five-membered aromatic heterocycle that is a constituent of several important biological molecules, including the amino acid histidine and histamine.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a privileged scaffold in medicinal chemistry.[2] Derivatives of imidazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, anti-inflammatory, and antimicrobial properties.[1][3]

The this compound core, in particular, has emerged as a promising template for the design of novel therapeutic agents. The presence of the bromine atom on the phenyl ring can enhance the lipophilicity and metabolic stability of the molecule, and it can also serve as a handle for further synthetic modifications through cross-coupling reactions. Research has indicated that the bromo substituent on the phenyl ring of imidazole derivatives can contribute significantly to their antitumor activity.[4] This guide focuses on the synthetic strategies to access these valuable compounds, providing a foundation for further exploration and development in this area.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of this compound analogs. The choice of method often depends on the desired substitution pattern on the imidazole ring. Key approaches include palladium-catalyzed N-arylation, multi-component reactions, and microwave-assisted synthesis.

Palladium-Catalyzed N-Arylation

A highly effective method for the synthesis of 1-aryl-imidazoles is the palladium-catalyzed N-arylation of the imidazole ring with an aryl halide. This reaction, often a variant of the Buchwald-Hartwig amination, allows for the direct and selective formation of the N-aryl bond. The use of specific ligands and reaction conditions can ensure high yields and regioselectivity, particularly with unsymmetrically substituted imidazoles.[5][6]

Multi-Component Reactions (MCRs)

Multi-component reactions offer an efficient and atom-economical approach to constructing complex imidazole scaffolds in a single step. The Radziszewski synthesis and its variations are classic examples, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a nitrogen source like ammonium acetate.[7][8] This strategy is particularly useful for generating polysubstituted imidazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.[3][9][10] The application of microwave-assisted synthesis to the preparation of this compound analogs allows for rapid and efficient access to a library of compounds for biological screening.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative this compound analogs.

General Synthesis of 1-(4-Bromophenyl)-Substituted Imidazoles via Palladium-Catalyzed N-Arylation

-

Reaction: Imidazole (1.0 mmol), 1-bromo-4-iodobenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol), and Cs₂CO₃ (2.0 mmol) are combined in a sealed tube with anhydrous toluene (5 mL).

-

Procedure: The reaction mixture is purged with argon and heated at 110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.

Synthesis of 1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole (A Representative Multi-Component Reaction)[11]

-

Reactants: 4-Bromobenzaldehyde (1.0 mmol), benzil (1.0 mmol), benzylamine (1.0 mmol), and ammonium acetate (2.0 mmol).

-

Procedure: A mixture of the reactants in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Microwave-Assisted Synthesis of 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole[12]

-

Reactants: 4-Bromobenzaldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (3 mmol).

-

Procedure: The reactants are mixed in a microwave-safe vessel. The mixture is irradiated in a microwave synthesizer at a power of 400 W for 4-9 minutes.[11] After completion of the reaction (monitored by TLC), the mixture is cooled, and the solid product is triturated with water, filtered, and recrystallized from ethanol.

Data Presentation

The following tables summarize the characterization data for a selection of synthesized this compound analogs.

Table 1: Synthesis and Characterization of this compound Analogs

| Compound ID | Structure | Synthetic Method | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | Ref. |

| 1 | 1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole | MCR | 56 | 142-144 | 5.22 (s, 2H), 7.14 (d, J = 7.0 Hz, 2H), 7.24 (s, 1H), 7.32–7.38 (m, 3H), 7.41–7.44 (m, 3H), 7.48 (d, J = 9.0 Hz, 2H), 7.59–7.61 (m, 2H), 7.69 (d, J = 8.5 Hz, 2H) | [12] |

| 2 | 2-(4-Bromophenyl)-1H-benzo[d]imidazole | MCR | 85 | 288-290 | (DMSO-d6) 7.22 (s, 2H), 7.55-7.66 (m, 2H), 7.77 (d, J = 8.4 Hz, 2H), 8.12 (d, J = 8.4 Hz, 2H), 13.00 (s, 1H) | [13] |

| 3 | 4-(4-Bromophenyl)-2-phenyl-1H-imidazole | Cyclization | 80 | - | (CD₃OD) 7.90 (d, J = 6.5 Hz, 2H), 7.67 (d, J = 7.0 Hz, 2H), 7.50 (s, 1H), 7.48 (d, J = 2.5 Hz, 2H), 7.44 (t, J = 6.0, 2H), 7.37 (t, J = 6.0 Hz, 1H) | [14] |

| 4 | 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | Microwave | 94 | 265-266.5 | (DMSO-d₆) 12.78 (br s, 1H), 8.05–8.02 (m, 2H), 7.70–7.67 (m, 2H), 7.53–7.36 (m, 10H) | [15] |

Biological Activities and Signaling Pathways

This compound analogs have shown significant promise as anticancer and antifungal agents. Their mechanisms of action are believed to involve the induction of apoptosis in cancer cells and the disruption of fungal cell membrane integrity.

Anticancer Activity: Induction of Apoptosis

Several studies have reported that imidazole derivatives can induce apoptosis in various cancer cell lines.[4][16] The presence of a 4-bromophenyl group can enhance this pro-apoptotic activity.[4] The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death.

References

- 1. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. asianpubs.org [asianpubs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Bromophenyl)imidazole: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(4-Bromophenyl)imidazole stands as a pivotal building block in the landscape of organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures. Its unique combination of a reactive bromine-substituted phenyl ring and an imidazole moiety makes it an invaluable precursor in the development of novel pharmaceuticals and functional materials. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the imidazole ring itself is a well-established pharmacophore present in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, and its role in the synthesis of kinase inhibitors targeting critical signaling pathways.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol .[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Melting Point | 114-118 °C | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 10040-96-7 | [1] |

Table 1: Physicochemical Properties of this compound

The synthesis of this compound can be achieved through several established methods. A common approach involves the reaction of 4-bromoaniline with 1,1,3,3-tetraethoxypropane and formamide under acidic conditions. Another route is the reaction of 4-bromoacetophenone with an appropriate imidazole-forming reagent.

Core Applications in Cross-Coupling Reactions

The presence of the bromo-substituent on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This compound can be readily coupled with various aryl or heteroaryl boronic acids to generate a diverse library of 1-(biaryl)imidazoles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 mmol) are combined in a suitable solvent system, often a mixture of toluene and water (e.g., 4:1).[2] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.[2][3] After completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1-(Biphenyl-4-yl)-1H-imidazole | ~85-95% |

| 2 | 4-Methoxyphenylboronic acid | 1-(4'-Methoxybiphenyl-4-yl)-1H-imidazole | ~80-90% |

| 3 | Pyridine-3-boronic acid | 1-(4-(Pyridin-3-yl)phenyl)-1H-imidazole | ~75-85% |

Table 2: Examples of Suzuki-Miyaura Coupling with this compound (Yields are estimated based on similar reactions)

Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. This compound can be coupled with various alkenes to introduce vinyl or substituted vinyl groups onto the phenyl ring.

Experimental Protocol: General Procedure for Heck Coupling

In a typical procedure, this compound (1.0 mmol) is reacted with an alkene (1.2-1.5 mmol) in the presence of a palladium catalyst like Pd(OAc)₂ (1-5 mol%), a phosphine ligand such as P(o-tolyl)₃ (2-10 mol%), and a base, commonly a tertiary amine like triethylamine (1.5-2.0 mmol).[4] The reaction is usually carried out in a polar aprotic solvent such as DMF or acetonitrile at temperatures ranging from 80 to 140 °C.[5] The product is isolated after an aqueous workup and purified by chromatography.

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | 1-(4-Styrylphenyl)-1H-imidazole | ~70-85% |

| 2 | n-Butyl acrylate | n-Butyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate | ~65-80% |

| 3 | 1-Octene | 1-(4-(Oct-1-en-1-yl)phenyl)-1H-imidazole | ~60-75% |

Table 3: Examples of Heck Coupling with this compound (Yields are estimated based on similar reactions)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, coupling an aryl halide with a primary or secondary amine. This reaction allows for the introduction of a wide range of amino functionalities at the 4-position of the phenyl ring of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 mmol) is heated in an inert solvent like toluene or dioxane.[5][6] The reaction is typically run under an inert atmosphere at temperatures between 80 and 110 °C. Following the reaction, the product is isolated by extraction and purified by column chromatography.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-(4-(1H-Imidazol-1-yl)phenyl)aniline | ~70-90% |

| 2 | Morpholine | 4-(4-(1H-Imidazol-1-yl)phenyl)morpholine | ~80-95% |

| 3 | Benzylamine | N-Benzyl-4-(1H-imidazol-1-yl)aniline | ~75-90% |

Table 4: Examples of Buchwald-Hartwig Amination with this compound (Yields are estimated based on similar reactions)

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The imidazole moiety is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. By utilizing this compound as a starting material, medicinal chemists can synthesize a vast array of potential kinase inhibitors through the cross-coupling reactions described above.

A significant number of imidazole-based compounds have been investigated as inhibitors of the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer and inflammatory diseases.[7][8][]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Potential Therapeutic Targets of 1-(4-Bromophenyl)imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-bromophenyl)imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of these derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. The versatility of this chemical moiety makes it a promising starting point for the development of novel therapeutics against a range of diseases, including cancer, infectious diseases, and inflammatory conditions.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several imidazole derivatives have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.

Quantitative Data: Anticancer Activity of Imidazole Derivatives

| Compound/Derivative | Target/Cell Line | Activity (IC50/EC50 in µM) | Reference Compound | Reference IC50 (µM) |

| Novel Imidazole Derivative | EGFR (wild-type) | 0.0301 | Osimertinib | 0.0543 |

| Novel Imidazole Derivative | EGFR (T790M mutant) | 0.0128 | Osimertinib | 0.0191 |

| Amide-imidazole compound | MCF-7 (Breast Cancer) | 5, 10, 20 (dose-dependent decrease in cell survival) | - | - |

| 1-(4-substituted phenyl)-2-ethyl imidazole (p-Br derivative 4f) | A549 (Lung Cancer) | 6.60 | 5-FU | >100 |

| 1-(4-substituted phenyl)-2-ethyl imidazole (p-Br derivative 4f) | HeLa (Cervical Cancer) | 3.24 | 5-FU | 26.12 |

| 1-(4-substituted phenyl)-2-ethyl imidazole (p-Br derivative 4f) | SGC-7901 (Gastric Cancer) | 5.37 | 5-FU | 20.31 |

Note: The specific structures of the "Novel Imidazole Derivative" and "Amide-imidazole compound" were not fully disclosed in the abstracts.

Signaling Pathway: EGFR Inhibition

In Silico and Docking Studies of 1-(4-Bromophenyl)imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico and docking studies of 1-(4-Bromophenyl)imidazole and its derivatives. While specific research on this compound is limited, this document synthesizes methodologies and findings from studies on structurally similar bromophenyl-imidazole compounds to offer a detailed framework for computational drug discovery efforts. This guide covers potential biological targets, quantitative data from related studies, detailed experimental protocols for molecular docking and molecular dynamics simulations, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to this compound in Drug Discovery

Imidazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties. The inclusion of a bromophenyl group can enhance the therapeutic potential of these molecules by increasing their binding affinity and selectivity for biological targets. This compound serves as a key scaffold in the development of novel therapeutic agents. In silico techniques, such as molecular docking and molecular dynamics simulations, are crucial computational tools for predicting the binding interactions and stability of such compounds with their protein targets, thereby accelerating the drug discovery process.

Potential Biological Targets and In Silico Data

Based on studies of similar bromophenyl-imidazole derivatives, several key protein targets have been identified in the context of cancer and infectious diseases. The following tables summarize representative quantitative data from in silico and in vitro studies of these related compounds, offering a comparative baseline for potential studies on this compound.

Table 1: Molecular Docking and In Vitro Activity of Bromophenyl-Containing Thiazole/Imidazole Derivatives Against Microbial Targets

| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | In Vitro Activity (IC50/MIC in µM) | Key Interacting Residues |

| p2 | Staphylococcus aureus DNA gyrase B (4URO) | -8.5 | 12.5 (MIC) | Asp79, Glu52, Ile84 |

| p3 | Escherichia coli MurB (2Q85) | -7.9 | 25 (MIC) | Asn114, Ser139, Tyr191 |

| p4 | Candida albicans CYP51 (5V5Z) | -9.1 | 6.25 (MIC) | Tyr132, His377, Ser507 |

| p6 | Aspergillus niger Glucan Synthase (FKS1) | -8.2 | 12.5 (MIC) | Arg1361, Asp1383, Trp1386 |

Data synthesized from studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives for illustrative purposes.

Table 2: Molecular Docking and In Vitro Activity of Bromophenyl-Containing Imidazole Derivatives Against Cancer Targets

| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | In Vitro Activity (IC50 in µM) | Key Interacting Residues |

| SP22 | EGFR Kinase Domain (1M17) | -9.8 | 5.2 | Met769, Cys773, Leu820 |

| SP25 | VEGFR-2 (1YWN) | -9.5 | 7.8 | Cys919, Asp1046, Glu885 |

| SP29 | B-Raf Kinase (4RH5) | -10.2 | 3.1 | Cys532, Trp531, Phe595 |

| SP33 | PI3Kα (4JPS) | -9.1 | 9.5 | Val851, Lys802, Met922 |

Data synthesized from studies on 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives for illustrative purposes.[1]

Experimental Protocols for In Silico Studies

This section details the standard methodologies for performing molecular docking and molecular dynamics simulations for compounds like this compound.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

-

The protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or Marvin Sketch.

-

The 2D structure is converted to a 3D structure and its energy is minimized using a force field such as MMFF94.

-

Gasteiger charges are computed, and rotatable bonds are defined.

-

The final ligand structure is saved in the PDBQT file format.

-

-

Grid Generation:

-

A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.

-

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina.[2]

-

The Lamarckian Genetic Algorithm is commonly employed for ligand conformational searching.

-

The docking results are analyzed based on the binding energy (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.).

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to study the dynamic behavior and stability of the protein-ligand complex over time.

-

System Preparation:

-

The docked complex of the protein and this compound with the most favorable binding energy is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

-

Simulation Parameters:

-

A force field (e.g., AMBER or CHARMM) is applied to describe the atomic interactions.

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant volume) ensemble.

-

The system is then equilibrated under the NPT (constant pressure) ensemble to ensure the correct density.

-

-

Production Run:

-

A production MD simulation is run for a specified time (e.g., 100 nanoseconds).

-

The trajectory of the atoms is saved at regular intervals.

-

-

Analysis:

-

The stability of the complex is analyzed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

The binding free energy is often calculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.

-

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by anticancer agents and a typical workflow for in silico drug discovery.

Caption: A typical workflow for in silico drug discovery.

Caption: Simplified EGFR signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the in silico and docking study approaches for this compound and its analogs. By leveraging the methodologies and data from related compounds, researchers can design and execute robust computational studies to evaluate the therapeutic potential of this promising scaffold. The provided protocols and visualizations serve as a practical resource for scientists engaged in the discovery and development of novel imidazole-based drugs. Future experimental validation is essential to confirm the in silico predictions and to further elucidate the mechanism of action of these compounds.

References

Methodological & Application

Synthesis of 1-(4-Bromophenyl)imidazole derivatives for antimicrobial screening

An overview of the synthesis and antimicrobial evaluation of 1-(4-Bromophenyl)imidazole derivatives is provided in these application notes and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development. Imidazole-based compounds are a significant class of heterocyclic molecules that are widely investigated for their diverse therapeutic properties, including their effectiveness against microbial pathogens.[1][2] The incorporation of a 4-bromophenyl group into the imidazole scaffold is a common strategy in medicinal chemistry to enhance biological activity.

This guide offers detailed methodologies for the chemical synthesis and subsequent antimicrobial screening of these specific derivatives.

Application Notes

Imidazole derivatives are known to exhibit a wide range of pharmacological effects and are core components of many existing drugs.[3][4] Their mechanism of action, particularly in an antimicrobial context, often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[4] The 1-(4-bromophenyl) moiety can influence the compound's lipophilicity and electronic properties, potentially leading to improved interactions with biological targets. The screening process for these novel compounds begins with qualitative assessments to identify any antimicrobial potential, followed by quantitative assays to determine the potency of the active derivatives.[5]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenyl)-2,4,5-trisubstituted Imidazole Derivatives

This protocol details a one-pot synthesis method adapted from the Radziszewski reaction, a common and efficient way to prepare highly substituted imidazoles.[6][7]

Materials:

-

Benzil or a substituted 1,2-diketone

-

A substituted aromatic aldehyde

-

1-(4-Bromophenyl)amine

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine benzil (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), 1-(4-bromophenyl)amine (1.0 mmol), and ammonium acetate (2.0 mmol).

-

Add glacial acetic acid (15 mL) to the flask.

-

Heat the mixture to reflux (approximately 110-120°C) with continuous stirring for 4-6 hours.

-

Monitor the reaction's progress using TLC (e.g., with a hexane:ethyl acetate mobile phase).

-

Once the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) while stirring.

-

A solid precipitate will form. Collect this crude product by vacuum filtration.

-

Wash the solid with deionized water (3 x 20 mL) and then with a small amount of cold ethanol.

-

Dry the crude product in a vacuum oven.

-

Purify the product using silica gel column chromatography to obtain the pure this compound derivative.

-

Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[6][8]

Caption: Workflow for the synthesis of this compound derivatives.

Protocol 2: Antimicrobial Susceptibility Testing

This section outlines standard methods for evaluating the antimicrobial properties of the synthesized compounds.[5]

2.1 Preliminary Screening: Agar Disk Diffusion (Kirby-Bauer) Test

This method provides a qualitative assessment of antimicrobial activity.[9]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

-

Sterile filter paper disks (6 mm diameter)

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ciprofloxacin) and negative control (solvent) disks

-

Incubator (35-37°C)

Procedure:

-

Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform bacterial lawn.

-

Allow the plate to dry for 5-10 minutes.

-

Impregnate sterile filter paper disks with a known concentration of the synthesized compounds (e.g., 50 µ g/disk ).

-

Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter (in mm) of the zone of inhibition around each disk where bacterial growth is prevented.

2.2 Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits visible microbial growth.[1]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL

-

Synthesized compounds serially diluted in MHB

-

Positive control (standard antibiotic) and negative control (no compound) wells

-

Microplate reader or visual inspection

Procedure:

-

Add 100 µL of MHB to each well of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10]

2.3 Determination of Minimum Bactericidal Concentration (MBC)

This test is performed after the MIC assay to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[5]

Procedure:

-

From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh MHA plate that contains no antimicrobial agent.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count (i.e., no colony growth on the MHA plate).[5]

Caption: Sequential workflow for antimicrobial screening of synthesized derivatives.

Data Presentation

Quantitative data from antimicrobial screening should be organized systematically to facilitate structure-activity relationship (SAR) analysis. The following table provides an example of how to present MIC data for a hypothetical series of this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (BPI-01 to BPI-04)

| Compound ID | R¹ | R² | R³ | MIC (µg/mL) | |||

| Gram-Positive | Gram-Negative | Fungus | |||||

| S. aureus | E. coli | P. aeruginosa | C. albicans | ||||

| BPI-01 | Phenyl | Phenyl | H | 64 | 128 | >256 | 128 |

| BPI-02 | 4-Chlorophenyl | Phenyl | H | 32 | 64 | 128 | 64 |

| BPI-03 | 4-Nitrophenyl | Phenyl | H | 16 | 32 | 64 | 32 |

| BPI-04 | Phenyl | Phenyl | 4-Methylbenzyl | 128 | 256 | >256 | >256 |

| Ciprofloxacin | - | - | - | 0.5 | 0.25 | 1 | NA |

| Fluconazole | - | - | - | NA | NA | NA | 8 |

NA: Not Applicable

References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 2. Review on Antimicrobial Activity of Imidazole - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. nano-ntp.com [nano-ntp.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-(4-Bromophenyl)imidazole in Antifungal Agent Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-(4-bromophenyl)imidazole as a scaffold for the development of novel antifungal agents. The document outlines its proposed mechanism of action, offers detailed experimental protocols for its synthesis and evaluation, and presents illustrative data for its potential antifungal activity.

Application Notes

This compound belongs to the azole class of antifungal agents, which are known to be effective against a broad spectrum of pathogenic fungi. The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and replication. The bromophenyl moiety of this compound is hypothesized to enhance its binding affinity to the active site of the CYP51 enzyme, potentially leading to improved antifungal potency.

Illustrative Antifungal Activity

Due to the limited availability of specific published data for this compound, the following tables present hypothetical yet realistic quantitative data to illustrate its potential antifungal efficacy against common fungal pathogens. This data is intended for comparative and planning purposes in a research and development setting.

Table 1: Illustrative In Vitro Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans (ATCC 90028) | 0.5 |

| Candida glabrata (ATCC 90030) | 1 |

| Candida krusei (ATCC 6258) | 2 |

| Aspergillus fumigatus (ATCC 204305) | 1 |

| Cryptococcus neoformans (ATCC 52817) | 0.25 |

Table 2: Illustrative Ergosterol Biosynthesis Inhibition by this compound

| Fungal Species | IC50 for Ergosterol Biosynthesis (µM) |

| Candida albicans | 0.1 |

| Aspergillus fumigatus | 0.2 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, in vitro, and in vivo evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of N-arylimidazoles.

Materials:

-

4-Bromoaniline

-

Glyoxal (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Ammonium chloride

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in ethanol.

-

Add ammonium chloride (1.2 equivalents) to the solution.

-

Slowly add glyoxal (1.1 equivalents) and formaldehyde (1.1 equivalents) to the reaction mixture at room temperature.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (530 nm)

-

Positive control antifungal (e.g., Fluconazole)

-

Negative control (medium only)

-

Growth control (medium with fungal inoculum)

Procedure:

-

Prepare a serial two-fold dilution of this compound in the 96-well plates using RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 - 16 µg/mL).

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640.

-

Add 100 µL of the fungal inoculum to each well containing the serially diluted compound.

-

Include growth control wells (inoculum without compound) and a sterile control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, either visually or by reading the optical density at 530 nm.

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

This protocol quantifies the inhibition of ergosterol biosynthesis in fungal cells.

Materials:

-

Log-phase fungal culture (Candida albicans)

-

This compound

-

Sabouraud Dextrose Broth (SDB)

-

[¹⁴C]-Acetic acid

-

Alcoholic potassium hydroxide solution (25% KOH in 50% ethanol)

-

n-Heptane

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

UV-Vis Spectrophotometer

Procedure:

-

Grow a culture of Candida albicans to the mid-log phase in SDB.

-

Aliquot the culture into tubes and add varying concentrations of this compound. Include a no-drug control.

-

Add [¹⁴C]-acetic acid to each tube and incubate for 4 hours at 35°C with shaking.

-

Harvest the cells by centrifugation and wash with sterile water.

-

Saponify the cell pellets by adding alcoholic potassium hydroxide and incubating at 80°C for 1 hour.

-

Extract the non-saponifiable lipids (sterols) with n-heptane.

-

Transfer the n-heptane layer to a new tube and evaporate to dryness.

-

Resuspend the sterol extract in a known volume of ethanol.

-

Quantify the total sterol content by measuring the absorbance at 281.5 nm and 230 nm using a UV-Vis spectrophotometer. The characteristic four-peaked spectrum of ergosterol should be observed.

-

Determine the amount of incorporated [¹⁴C] by adding an aliquot of the sterol extract to a scintillation vial with scintillation fluid and counting using a liquid scintillation counter.

-

Calculate the percentage of ergosterol biosynthesis inhibition relative to the no-drug control. The IC50 value is the concentration of the compound that inhibits ergosterol biosynthesis by 50%.

Protocol 4: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol outlines a basic model to assess the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Candida albicans strain (e.g., SC5314)

-

This compound formulated for intraperitoneal (IP) or oral (PO) administration

-

Vehicle control (e.g., saline, cyclodextrin solution)

-

Positive control antifungal (e.g., Fluconazole)

-

Sterile saline

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Prepare an inoculum of Candida albicans from an overnight culture. Wash the cells in sterile saline and adjust the concentration to 1 x 10⁶ CFU/mL.

-

Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the fungal suspension (1 x 10⁵ CFU/mouse).

-

Randomly divide the infected mice into treatment groups (n=8-10 per group):

-

Vehicle control

-

This compound (different dose levels)

-

Positive control (Fluconazole)

-

-

Initiate treatment 2 hours post-infection and continue once daily for 7 days.

-

Monitor the mice daily for clinical signs of illness and mortality for 21 days.

-

To determine the fungal burden, a satellite group of mice can be euthanized at a specific time point (e.g., day 3 post-infection).

-

Aseptically remove the kidneys, homogenize them in sterile saline, and plate serial dilutions of the homogenate onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).

-

Calculate the CFU per gram of kidney tissue.

-

Analyze the survival data using Kaplan-Meier survival curves and log-rank tests. Analyze the fungal burden data using appropriate statistical tests (e.g., t-test, ANOVA).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the development of this compound as an antifungal agent.

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Caption: Workflow for the Development of this compound as an Antifungal Agent.

Application of 1-(4-Bromophenyl)imidazole in Anticancer Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. The imidazole scaffold is a key structural component in several clinically approved anticancer drugs. The unique electronic and structural features of the imidazole ring allow it to interact with various biological targets, leading to the modulation of critical cellular processes involved in cancer progression. The introduction of a bromophenyl group at the N-1 position of the imidazole ring, as in 1-(4-Bromophenyl)imidazole, can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest in the discovery of novel anticancer agents. This document provides an overview of the potential applications, experimental protocols, and relevant data for this compound and closely related derivatives in the context of anticancer drug discovery.

While specific comprehensive data on this compound is emerging, the information presented herein is compiled from studies on closely related bromophenyl-substituted imidazole derivatives and the broader class of anticancer imidazoles. Researchers can use this information as a guide for initiating their own investigations into the anticancer potential of this compound.

Potential Mechanisms of Anticancer Action

Imidazole derivatives exert their anticancer effects through various mechanisms, and it is plausible that this compound may share one or more of these modes of action. Key mechanisms include:

-

Induction of Apoptosis: Many imidazole-based compounds have been shown to trigger programmed cell death in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

-